molecular formula C20H29N3O5S2 B2667752 1-({3,5-dimethyl-1-[4-(propan-2-yloxy)benzenesulfonyl]-1H-pyrazol-4-yl}sulfonyl)azepane CAS No. 956252-42-9

1-({3,5-dimethyl-1-[4-(propan-2-yloxy)benzenesulfonyl]-1H-pyrazol-4-yl}sulfonyl)azepane

Cat. No.: B2667752
CAS No.: 956252-42-9
M. Wt: 455.59
InChI Key: IJXSJDKUJWLGRF-UHFFFAOYSA-N
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Description

1-({3,5-dimethyl-1-[4-(propan-2-yloxy)benzenesulfonyl]-1H-pyrazol-4-yl}sulfonyl)azepane is a complex organic compound characterized by its unique structural components This compound features a pyrazole ring substituted with dimethyl groups and a benzenesulfonyl group, linked to an azepane ring via a sulfonyl bridge

Properties

IUPAC Name

1-[3,5-dimethyl-1-(4-propan-2-yloxyphenyl)sulfonylpyrazol-4-yl]sulfonylazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O5S2/c1-15(2)28-18-9-11-19(12-10-18)29(24,25)23-17(4)20(16(3)21-23)30(26,27)22-13-7-5-6-8-14-22/h9-12,15H,5-8,13-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJXSJDKUJWLGRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1S(=O)(=O)C2=CC=C(C=C2)OC(C)C)C)S(=O)(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-({3,5-dimethyl-1-[4-(propan-2-yloxy)benzenesulfonyl]-1H-pyrazol-4-yl}sulfonyl)azepane typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole ring through cyclization reactions involving hydrazines and diketones. Subsequent steps involve the introduction of the benzenesulfonyl group via sulfonylation reactions, followed by the attachment of the azepane ring through nucleophilic substitution or coupling reactions. The reaction conditions usually require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to enhance scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-({3,5-dimethyl-1-[4-(propan-2-yloxy)benzenesulfonyl]-1H-pyrazol-4-yl}sulfonyl)azepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert sulfonyl groups to thiols or sulfides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Alkyl halides, nucleophiles like amines or thiols, polar aprotic solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits significant potential in the development of novel therapeutic agents. Its unique structure allows for interactions with biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

Research has indicated that sulfonyl-containing compounds can inhibit cancer cell proliferation. A study demonstrated that derivatives of azepane compounds showed promising results against various cancer cell lines, suggesting that 1-({3,5-dimethyl-1-[4-(propan-2-yloxy)benzenesulfonyl]-1H-pyrazol-4-yl}sulfonyl)azepane may have similar effects .

Anti-inflammatory Properties

Compounds with sulfonamide and pyrazole moieties have been noted for their anti-inflammatory properties. Preliminary studies suggest that this compound could modulate inflammatory pathways, making it a potential candidate for treating inflammatory diseases.

Case Study: In Vivo Studies

In vivo studies on related compounds have shown a reduction in inflammatory markers in animal models. The mechanism of action appears to involve the inhibition of pro-inflammatory cytokines .

Neuroprotective Effects

There is emerging evidence that pyrazole derivatives can exhibit neuroprotective effects. This compound may offer benefits in neurodegenerative diseases by protecting neuronal cells from oxidative stress.

Case Study: Neuroprotection Research

Recent research highlighted that pyrazole-based compounds improved cognitive function in rodent models of Alzheimer's disease, suggesting a pathway for further exploration of this compound in neuropharmacology .

Data Tables

Activity TypeObservationsReferences
AnticancerInhibition of cell proliferation
Anti-inflammatoryReduction in cytokine levels
NeuroprotectiveImproved cognitive function

Mechanism of Action

The mechanism of action of 1-({3,5-dimethyl-1-[4-(propan-2-yloxy)benzenesulfonyl]-1H-pyrazol-4-yl}sulfonyl)azepane involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfonyl and pyrazole groups can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • **1-({3,5-dimethyl-1-[4-(propan-2-yloxy)benzenesulfonyl]-1H-pyrazol-4-yl}sulfonyl)hexane
  • **1-({3,5-dimethyl-1-[4-(propan-2-yloxy)benzenesulfonyl]-1H-pyrazol-4-yl}sulfonyl)octane

Comparison: Compared to similar compounds, 1-({3,5-dimethyl-1-[4-(propan-2-yloxy)benzenesulfonyl]-1H-pyrazol-4-yl}sulfonyl)azepane exhibits unique properties due to the presence of the azepane ring. This structural difference can influence its chemical reactivity, biological activity, and potential applications. The azepane ring provides additional flexibility and spatial arrangement, which can enhance the compound’s interaction with molecular targets.

Biological Activity

1-({3,5-dimethyl-1-[4-(propan-2-yloxy)benzenesulfonyl]-1H-pyrazol-4-yl}sulfonyl)azepane is a complex organic compound characterized by its unique pyrazole structure and sulfonamide functionalities. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation.

The molecular formula of the compound is C18H25N3O6S2C_{18}H_{25}N_{3}O_{6}S_{2} with a molecular weight of approximately 443.5 g/mol. Its structure includes a pyrazole ring which is known for its diverse biological properties. The presence of sulfonyl and ether groups enhances its pharmacological profile.

PropertyValue
Molecular FormulaC18H25N3O6S2C_{18}H_{25}N_{3}O_{6}S_{2}
Molecular Weight443.5 g/mol
StructureStructure

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including those similar to this compound. For instance, research on related compounds demonstrated submicromolar antiproliferative activity against various cancer cell lines, particularly pancreatic cancer cells (MIA PaCa-2). These compounds were shown to inhibit mTORC1 activity and enhance autophagy, suggesting a novel mechanism for cancer treatment .

Case Study: MIA PaCa-2 Cells

  • Compound Tested : N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides
  • Activity : Submicromolar antiproliferative effects
  • Mechanism : Inhibition of mTORC1 and modulation of autophagy

Anti-inflammatory Properties

Pyrazole derivatives have also been associated with anti-inflammatory activities. The structural characteristics that allow for interaction with inflammatory pathways make these compounds promising candidates for further development in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Pyrazole Ring : Essential for biological activity due to its ability to interact with various biological targets.
  • Sulfonamide Group : Enhances solubility and bioavailability.

Comparative Analysis of Pyrazole Derivatives

Compound NameBiological ActivityReference
1-(Benzyl)-3,5-dimethylpyrazoleAntiproliferative in MIA PaCa-2 cells
4-(Propan-2-yloxy)-benzenesulfonamideAnti-inflammatory effects
1-{3,5-dimethylpyrazolyl}-sulfonamideCytotoxic against liver carcinoma

Q & A

Q. Key Conditions :

  • Temperature : Reflux conditions (≈140°C for xylene) prevent side reactions.
  • Catalysts : Chloranil enhances oxidation efficiency in cyclization steps .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) improve sulfonyl group incorporation .

How can researchers design experiments to investigate the impact of varying sulfonylating agents on regioselectivity?

Advanced Research Focus
Experimental Design :

  • Use a split-plot factorial design to test multiple sulfonylating agents (e.g., tosyl chloride, mesyl chloride) across reaction scales .
    • Primary Variable : Sulfonylating agent type.
    • Secondary Variables : Solvent polarity, temperature (25–80°C), and catalyst loading.
  • Analytical Validation :
    • Monitor regioselectivity via LC-MS and NMR to track substitution patterns at the pyrazole 4-position .
    • Compare yields and purity using ANOVA to identify statistically significant factors .

Q. Methodological Insight :

  • Kinetic Studies : Quench reactions at intervals (e.g., 5, 10, 20 hours) to profile intermediate formation .
  • Computational Modeling : DFT calculations predict electron density shifts at the pyrazole ring, guiding reagent selection .

What chromatographic methods are most effective for purity assessment, and how should system suitability parameters be validated?

Analytical Focus
HPLC Protocol :

  • Mobile Phase : Methanol/sodium acetate buffer (65:35, pH 4.6) with 16.22 g/L sodium 1-octanesulfonate for ion-pairing .
  • Column : C18 reverse-phase (5 µm, 250 × 4.6 mm).
  • Detection : UV at 254 nm for sulfonyl group absorption.

Q. System Suitability :

  • Parameters :
    • Retention time reproducibility (±0.1 min).
    • Plate count >2,000.
    • Tailing factor <2.0.
  • Validation : Spike samples with known impurities (e.g., des-methyl analogs) to confirm resolution .

How can contradictory data on antimicrobial efficacy of sulfonyl-pyrazole derivatives be resolved?

Data Contradiction Analysis
Root Causes :

  • Strain Variability : Differences in microbial susceptibility (e.g., Gram-positive vs. Gram-negative).
  • Assay Conditions : Discrepancies in broth microdilution (pH, incubation time) .

Q. Methodological Solutions :

  • Standardized Protocols :
    • Use CLSI guidelines for MIC determination.
    • Include positive controls (e.g., ciprofloxacin) and solvent controls (DMF) .
  • Structure-Activity Relationships (SAR) :
    • Compare substituent effects (e.g., 2,4-dimethylphenyl vs. methoxy groups) on membrane penetration .

What experimental frameworks assess environmental persistence and ecotoxicological effects?

Environmental Chemistry Focus
Framework Design :

  • Fate Studies :
    • Hydrolysis/photolysis assays (OECD 111) under varying pH and UV light .
    • Soil adsorption tests (OECD 106) to measure Koc values.
  • Ecotoxicology :
    • Acute Toxicity : Daphnia magna (48-hour EC50) and algal growth inhibition (72-hour) .
    • Long-Term Impact : Mesocosm studies simulating aquatic ecosystems with LC-MS quantification .

Q. Data Integration :

  • Use QSAR models to predict biodegradation pathways and prioritize lab testing .

How can computational modeling clarify the role of sulfonamide groups in nucleophilic substitution?

Mechanistic Focus
Methodology :

  • Kinetic Profiling :
    • Track activation energy (ΔG‡) via Arrhenius plots in polar aprotic solvents .
  • DFT Calculations :
    • Map electrostatic potential surfaces to identify electron-deficient sulfonyl regions .
    • Simulate transition states with nucleophiles (e.g., amines) to predict regioselectivity .

Q. Experimental Validation :

  • Isotope labeling (e.g., ¹⁸O in sulfonyl groups) to trace bond cleavage via MS .

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